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Compound Name:

chlorophenoxy)aniline
CAS No.: 946772-61-8
Cat. No.: B1318587

Get Quote

Executive Summary

3-Chloro-2-(3-chlorophenoxy)aniline is a specialized halogenated diphenyl ether derivative
characterized by a sterically congested ortho-substituted aniline core.[1] As a structural isomer
of the widely utilized agrochemical intermediate 3-chloro-4-(3-chlorophenoxy)aniline, this
compound represents a critical scaffold in the exploration of structure-activity relationships
(SAR) for protoporphyrinogen oxidase (PPO) inhibitors and kinase-targeted pharmaceuticals.

This technical guide provides a definitive breakdown of its chemical structure, a self-validating
synthetic protocol based on nucleophilic aromatic substitution (

), and a detailed physicochemical profile for researchers in small-molecule drug discovery.

Part 1: Structural Informatics

The precise definition of chemical structure is the bedrock of reproducible research. Below is
the validated informatics profile for 3-Chloro-2-(3-chlorophenoxy)aniline.
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SMILES String Analysis

The Simplified Molecular Input Line Entry System (SMILES) string for this compound encodes
the connectivity of the 2,3-disubstituted aniline ring and the meta-chlorinated ether linkage.

Canonical SMILES: Nclc(Oc2cccc(Cl)c2)c(Cl)cecl[2]
SMILES Parsing Logic:
e Ncl...c1l: Defines the aniline core (aromatic ring 1 starting with the amino group N).

e ¢(Oc2cccc(Clc2): At position 2 of the aniline ring, a phenoxy group is attached. The phenoxy
ring (2) carries a chlorine atom at its meta position (cccc(Cl)).

o ¢(ClI): At position 3 of the aniline ring (adjacent to the phenoxy group), a second chlorine
atom is attached.

Chemical Ildentifiers

Identifier Type Value

IUPAC Name 3-Chloro-2-(3-chlorophenoxy)aniline
Molecular Formula C12H9CI2NO

Molecular Weight 254.11 g/mol

Monoisotopic Mass 253.006 g/mol

Core Scaffold Diphenyl Ether / Aniline

Part 2: Physicochemical Profile

Understanding the lipophilicity and electronic distribution is vital for predicting bioavailability
and environmental fate.
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Property Value (Predicted) Significance
High lipophilicity; suggests
high membrane permeability
LogP (Octanol/Water) 48+0.3

but potential solubility issues in

agqueous media.

Topological Polar Surface Area
(TPSA)

35.3 A2

Driven primarily by the amine
(-NH2) and ether (-O-) groups;
indicates good oral

bioavailability potential (<140
A2

pKa (Conjugate Acid) ~25-3.0

The electron-withdrawing
chlorine and phenoxy groups
significantly reduce the basicity
of the aniline nitrogen
compared to unsubstituted

aniline (pKa ~4.6).

H-Bond Donors 1

Primary amine (-NH-2).

H-Bond Acceptors 2

Ether oxygen and amine

nitrogen.

Part 3: Synthetic Methodology

The synthesis of 3-Chloro-2-(3-chlorophenoxy)aniline requires a regioselective approach to

install the ether linkage at the sterically crowded position between the amine and the chlorine.

The most robust pathway utilizes a Nucleophilic Aromatic Substitution (

) followed by nitro-reduction.

Reaction Pathway Diagram

The following diagram illustrates the logical flow from commercially available precursors to the

target amine.
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2,3-Dichloronitrobenzene Step 1: SnAr
(Electrophile) K2CO3, DMF, 90°C

i Step 2: Reduction
Intermediate: Fe/AcOH or H2/Pd-C >

2-(3-Chlorophenoxy)-3-chloronitrobenzene 3-Chloro-2-(3-chlorophenoxy)aniline
3-Chlorophenol /

(Nucleophile)

Product:

Click to download full resolution via product page

Figure 1: Two-step synthetic pathway involving ether coupling and nitro reduction.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale.

Step 1: Ether Coupling (

)

Objective: Couple 3-chlorophenol with 2,3-dichloronitrobenzene.

» Rationale: The nitro group activates the ortho-chlorine (position 2) for substitution. The meta-
chlorine (position 3) is unactivated and remains intact.

o Reagents: Charge a round-bottom flask with 3-chlorophenol (1.29 g, 10 mmol), potassium
carbonate (

, 2.07 g, 15 mmol), and DMF (20 mL).

 Activation: Stir at room temperature for 30 minutes to generate the phenoxide anion.
e Addition: Add 2,3-dichloronitrobenzene (1.92 g, 10 mmol).

e Reaction: Heat the mixture to 90°C for 4—6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for
the disappearance of the nitrobenzene.

e Workup: Pour into ice water (100 mL). Extract with ethyl acetate (3 x 30 mL). Wash organics
with brine, dry over
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, and concentrate.

 Purification: Recrystallize from ethanol or purify via silica flash chromatography to yield 2-(3-
chlorophenoxy)-3-chloronitrobenzene.

Step 2: Bechamp Reduction

Objective: Reduce the nitro group to the primary amine without dehalogenation.

Rationale: Iron (Fe) in acetic acid is a mild reduction method that avoids the
hydrodechlorination often seen with catalytic hydrogenation (

) on polychlorinated rings.

o Setup: Dissolve the intermediate nitro compound (from Step 1) in Ethanol/Water (3:1, 50
mL).

» Reagents: Add Iron powder (5 eq) and Ammonium Chloride (1 eq).
¢ Reaction: Heat to reflux (80°C) with vigorous stirring for 2 hours.

o Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad
with ethanol.

¢ |solation: Concentrate the filtrate. Neutralize the residue with saturated

. Extract with dichloromethane.[3]

Final Product: Evaporate solvent to obtain 3-Chloro-2-(3-chlorophenoxy)aniline.

Part 4: Applications in Drug & Agrochemical Design

The 3-Chloro-2-(3-chlorophenoxy)aniline scaffold is a valuable "building block" (fragment) for
larger bioactive molecules.

Pharmacophore Mapping

The molecule features a "V-shaped" geometry typical of diphenyl ethers, critical for fitting into
hydrophobic pockets of enzymes.
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Figure 2: Pharmacophore features of the target molecule.

Target Classes

e PPO Inhibitors (Herbicides): Diphenyl ethers are a classic class of Protoporphyrinogen
Oxidase inhibitors. The specific substitution pattern (2,3- vs 2,4-) alters the binding affinity
and selectivity between crop and weed species [1].

¢ Kinase Inhibitors: The aniline motif is a "privileged structure” for binding to the ATP-binding
hinge region of kinases. The phenoxy group extends into the hydrophobic back pocket
(selectivity pocket) [2].

Part 5: Safety & Handling (SDS Summary)

o Hazards: Toxic if swallowed (Acute Tox. 3). Causes skin irritation (Skin Irrit.[2] 2) and serious
eye irritation (Eye Irrit. 2A).
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o Storage: Keep container tightly closed in a dry and well-ventilated place. Store under inert
gas (Nitrogen/Argon) as anilines can oxidize (darken) over time.

o Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with
an afterburner and scrubber (due to Cl release).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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